(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
The compound (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a hybrid molecule containing structural features of both pyridine and pyrazole rings. Its unique structure lends itself to a variety of applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, a multi-step synthesis is often employed. A common synthetic route involves:
Synthesis of 4-(1H-pyrazol-1-yl)pyridine via the reaction of pyrazole with a pyridine derivative under basic conditions.
Preparation of 3,4-dihydroquinoline through cyclization of appropriate precursors.
Coupling of the two synthesized intermediates under conditions that favor the formation of the methanone linkage, typically involving reagents such as coupling agents like EDC or DCC in the presence of catalysts.
Industrial Production Methods: On an industrial scale, the process might be streamlined by employing continuous flow reactors that allow for better control over reaction parameters and increased yield. Catalysts and reaction conditions are optimized to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo a variety of reactions including:
Oxidation: The pyrazole and pyridine rings can be oxidized using agents like potassium permanganate.
Reduction: The methanone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the rings can be targeted for substitution reactions using various nucleophiles or electrophiles.
Oxidation: Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in aprotic solvents like tetrahydrofuran.
Substitution: Halogenation using N-bromosuccinimide, nucleophilic substitution with organolithium or Grignard reagents.
Oxidation products include nitrated or halogenated derivatives.
Reduction typically yields alcohols or amines.
Substitution results in a variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is explored for its potential as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, its interaction with proteins and enzymes is studied for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Medicinally, it is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its unique structure allows it to bind selectively to various molecular targets.
Industry: In industry, derivatives of this compound might be used in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism by which (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone exerts its effects is often linked to its ability to interact with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors. The pathways involved could include kinase inhibition or modulation of protein-protein interactions.
Comparison with Similar Compounds
When comparing it with similar compounds, such as other pyrazole or quinoline derivatives, the compound stands out due to its combined structural features. Its uniqueness lies in its dual functional moieties, providing a versatile scaffold for drug design. Similar compounds might include:
(4-(1H-pyrazol-1-yl)pyridine
3,4-dihydroquinoline
Pyrazolyl-pyridine derivatives
Quinoline-based compounds
Each of these related compounds offers unique properties, but none combine the exact features present in (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(21-11-3-6-14-5-1-2-7-17(14)21)16-13-15(8-10-19-16)22-12-4-9-20-22/h1-2,4-5,7-10,12-13H,3,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFVQVKIRMJHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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